2-Amino-5-chloropyridine-3-sulfonamide

P-glycoprotein inhibition multidrug resistance cancer pharmacology

Researchers requiring a structurally distinct P-glycoprotein (Pgp) inhibitor for multidrug resistance reversal studies often face supply inconsistencies and non-validated analogs that compromise assay reproducibility. 2-Amino-5-chloropyridine-3-sulfonamide directly addresses this by providing a verified Pgp inhibitor scaffold with a quantified IC50 of 4.1 μM. - Pure & Potent: Minimum 95% purity ensures reproducible Pgp inhibition distinct from verapamil and cyclosporine A. - Validated Scaffold: Confirmed hydrogen-bonding donor and nucleophilic handle for SAR derivatization. - Assay-Ready: Suitable for calcein-AM accumulation assays in Pgp-overexpressing cell lines (e.g., MDR1-MDCK).

Molecular Formula C5H6ClN3O2S
Molecular Weight 207.64 g/mol
CAS No. 163137-44-8
Cat. No. B069703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloropyridine-3-sulfonamide
CAS163137-44-8
Molecular FormulaC5H6ClN3O2S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1S(=O)(=O)N)N)Cl
InChIInChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11)
InChIKeySUXWIRGLOFKIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloropyridine-3-sulfonamide Specifications


2-Amino-5-chloropyridine-3-sulfonamide (CAS 163137-44-8) is a halogenated pyridine-3-sulfonamide derivative with the molecular formula C5H6ClN3O2S and a molecular weight of 207.64 g/mol [1]. The compound features a 2-amino substitution, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position of the pyridine ring . Standard procurement specifications include a minimum purity of 95% (as verified by multiple commercial vendors) and GHS classification with the signal word "Warning" . Computed physicochemical properties include XLogP3-AA of 0.2, two hydrogen bond donors, and five hydrogen bond acceptors [1].

2-Amino-5-chloropyridine-3-sulfonamide Analog Substitution Risks


Substitution of 2-amino-5-chloropyridine-3-sulfonamide with in-class analogs such as 5-chloropyridine-3-sulfonamide (lacking the 2-amino group) or 2-amino-5-bromopyridine-3-sulfonamide (halogen-substituted) introduces quantifiable differences in molecular weight, halogen atomic radius, electronic properties, and biological activity profiles that compromise experimental reproducibility. The 2-amino group provides a critical hydrogen-bonding donor site and nucleophilic handle for derivatization absent in the deaminated analog [1]. Halogen substitution (Cl vs. Br) alters molecular weight (207.64 vs. 252.09 g/mol) and steric bulk, affecting reaction kinetics and downstream coupling efficiency . Furthermore, the target compound exhibits specific P-glycoprotein (Pgp) inhibitory activity that is not established for the deaminated analog, rendering generic substitution scientifically invalid in Pgp-related pharmacological studies .

2-Amino-5-chloropyridine-3-sulfonamide Evidence vs. Analogs


P-Glycoprotein (Pgp) Inhibition

2-Amino-5-chloropyridine-3-sulfonamide demonstrates P-glycoprotein (Pgp) inhibitory activity with an IC50 value of 4.1 μM . This represents quantifiable inhibitory potency against the ATP-dependent efflux pump implicated in multidrug resistance. For comparison, the well-established Pgp inhibitor cyclosporine A exhibits an IC50 of approximately 1.0–2.0 μM in comparable functional assays (calcein-AM uptake), while verapamil, another reference inhibitor, shows IC50 values in the 5–10 μM range [1].

P-glycoprotein inhibition multidrug resistance cancer pharmacology efflux transporter

Molecular Weight: Bromo-Analog Comparison

2-Amino-5-chloropyridine-3-sulfonamide (C5H6ClN3O2S) has a molecular weight of 207.64 g/mol [1]. Its closest halogen-substituted analog, 2-amino-5-bromopyridine-3-sulfonamide (C5H6BrN3O2S, CAS 869008-16-2), has a molecular weight of 252.09 g/mol . This represents a 21.4% increase in molecular weight and a quantifiable difference in halogen atomic radius (Cl covalent radius ≈ 99 pm; Br covalent radius ≈ 114 pm, a 15% increase) [2].

synthetic chemistry reaction stoichiometry halogen substitution building block

Density and Boiling Point vs. Deaminated Analog

2-Amino-5-chloropyridine-3-sulfonamide has a measured density of 1.65 g/cm³ and a boiling point of 446.9°C at 760 mmHg . The deaminated analog 5-chloropyridine-3-sulfonamide (CAS 1334148-60-5) lacks the 2-amino substituent and exhibits substantially different physicochemical behavior, with a molecular weight of 192.63 g/mol and distinct hydrogen-bonding capacity (reduced by one H-bond donor) [1]. While direct density and boiling point data for the deaminated analog are not uniformly reported, the presence of the 2-amino group in the target compound introduces additional intermolecular hydrogen bonding that is expected to elevate boiling point and alter crystallization behavior relative to the deaminated scaffold [2].

physicochemical properties purification crystallization handling

2-Amino Group Synthetic Utility

2-Amino-5-chloropyridine-3-sulfonamide possesses a primary aromatic amine at the 2-position, providing a nucleophilic site capable of participating in amide bond formation, urea synthesis, diazotization, and various coupling reactions . The deaminated analog 5-chloropyridine-3-sulfonamide (CAS 1334148-60-5) lacks this amino group entirely, eliminating the capacity for amine-directed derivatization [1]. In synthetic route design, the 2-amino group has been specifically leveraged as a key functional handle in patented processes for constructing pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide scaffolds, a class of potassium channel openers structurally related to diazoxide .

synthetic intermediate derivatization amide coupling heterocyclic chemistry

Lipinski Rule-of-Five Compliance

2-Amino-5-chloropyridine-3-sulfonamide satisfies all Lipinski Rule of Five criteria for drug-likeness: molecular weight = 207.64 g/mol (<500); XLogP3-AA = 0.2 (<5); hydrogen bond donors = 2 (<5); hydrogen bond acceptors = 5 (<10) [1]. The compound also has exactly one rotatable bond, indicating low conformational flexibility . For comparison, the bromo-analog 2-amino-5-bromopyridine-3-sulfonamide has molecular weight 252.09 g/mol, pushing closer to the 500 Da threshold, while maintaining similar H-bond donor/acceptor counts .

drug-likeness ADME prediction lead optimization medicinal chemistry

Synthetic Route Flexibility

2-Amino-5-chloropyridine-3-sulfonamide is accessible via two documented synthetic routes: (1) ammonolysis of 2-amino-5-chloro-3-pyridinesulfonyl chloride, and (2) direct sulfonation/sulfamoylation of 2-amino-5-chloropyridine . This dual synthetic accessibility provides quantifiable supply chain redundancy. While specific yield ranges for these routes are not disclosed in open literature, the existence of multiple synthetic pathways reduces procurement risk relative to single-route analogs that are vulnerable to precursor shortages or process interruptions .

synthetic route process chemistry scale-up supply chain

2-Amino-5-chloropyridine-3-sulfonamide Applications


Pgp Efflux Inhibition in Multidrug Resistance

Based on the quantified IC50 value of 4.1 μM for Pgp inhibition, 2-amino-5-chloropyridine-3-sulfonamide is a viable scaffold for structure-activity relationship (SAR) studies targeting multidrug resistance reversal in cancer pharmacology . Researchers should use this compound as a structurally distinct Pgp inhibitor template, distinct from macrocyclic peptides (cyclosporine A) and phenylalkylamines (verapamil). Assay conditions should employ calcein-AM accumulation in Pgp-overexpressing cell lines (e.g., MDR1-transfected MDCK or KB-V1 cells) with cyclosporine A (IC50 ≈ 1–2 μM) as a positive control [1].

Pyridothiadiazine Dioxide Scaffold Synthesis

The 2-amino group of 2-amino-5-chloropyridine-3-sulfonamide serves as a critical synthetic handle for constructing the pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide scaffold, a privileged chemotype in potassium channel opener development structurally related to diazoxide and pinacidil . The chlorine at the 5-position and sulfonamide at the 3-position provide additional derivatization vectors for SAR exploration. Procurement of this specific intermediate is essential for replicating published synthetic protocols in this therapeutic area.

Sulfonamide Antibacterial Intermediates

2-Amino-5-chloropyridine-3-sulfonamide is documented as a key intermediate in the synthesis of sulfonamide-based antibacterial agents that inhibit bacterial growth by interfering with folic acid biosynthesis [2]. The combination of the 2-amino nucleophilic handle and the 3-sulfonamide pharmacophoric element positions this compound as a versatile building block for generating libraries of sulfa drug candidates. Researchers should verify purity specifications (≥95% minimum) prior to library synthesis to ensure reproducibility of biological screening results.

ADME Profiling & Fragment-Based Discovery

The favorable Lipinski profile (MW = 207.64 g/mol; XLogP3-AA = 0.2; HBD = 2; HBA = 5; rotatable bonds = 1) supports the use of 2-amino-5-chloropyridine-3-sulfonamide as a lead-like fragment for computational ADME prediction and fragment-based drug discovery [3]. The lower molecular weight relative to the bromo-analog (ΔMW = -44.45 g/mol) provides a quantitative advantage for fragment library design where maintaining molecular weight below 250 Da is a typical inclusion criterion. Researchers should integrate this scaffold into virtual screening campaigns targeting enzymes with sulfonamide-binding pockets, including carbonic anhydrases and dihydropteroate synthase.

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